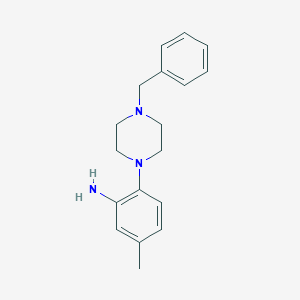

2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

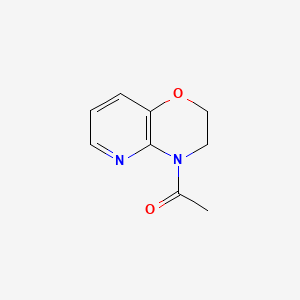

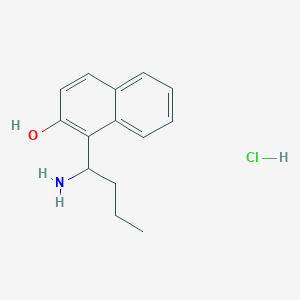

The compound "2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological properties and have been studied for their potential as central nervous system agents, antihistaminic agents, and therapeutic agents for diseases like Alzheimer's .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the use of transition metal-catalyzed N-arylation, as well as various condensation reactions with different precursor molecules. For instance, the synthesis of 1,4-dipiperazino benzenes, which are structurally related to "this compound," involves stepwise N-arylation of chiral piperazines to a central benzene core . Similarly, the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, another related compound, is achieved through amination of 4-iodo-2-methyl-6-nitroaniline using cost-effective reagents .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by techniques such as X-ray crystallography, which reveals the geometrical arrangement of the compound's atoms and functional groups. For example, the crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a related compound, shows that the molecule is not planar and the rings are coplanar with their attached groups . The piperazine ring can adopt different conformations, such as chair or boat, depending on the specific substituents and the overall molecular context .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including those that lead to the formation of cyclic dipeptides and other complex structures. The versatility of these compounds is demonstrated by their ability to undergo reactions with haloacetyl chlorides, bromoacetates, and other reagents to yield a wide range of products with potential biological activity . The reactivity of the piperazine nitrogen atoms and the substituents on the benzene rings play a crucial role in these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" and related compounds are influenced by their molecular structure. The presence of methoxy, nitro, and other functional groups can affect properties such as solubility, melting point, and reactivity. The crystallographic studies provide insights into the density, space group, and unit cell dimensions, which are important for understanding the material properties of these compounds . Additionally, the hydrogen bonding patterns observed in the crystal structures can influence the stability and solubility of the compounds .

Safety and Hazards

Orientations Futures

There are ongoing studies on related compounds such as “2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide” which is an effective human carbonic anhydrase (hCA) inhibitor . This suggests that “2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine” and its related compounds could have potential applications in the field of medicinal chemistry.

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c1-15-7-8-18(17(19)13-15)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQLPYZHUVVMRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-cyano-2-methylpropyl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide](/img/structure/B1285451.png)

![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)